N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide is a compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting the transport of these molecules, the compound can influence adenosine-related functions and potentially disrupt nucleotide synthesis .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in the transport of nucleosides and nucleoside analogues . This can potentially disrupt nucleotide synthesis and adenosine-related functions, leading to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the piperazine derivative with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another piperazine derivative with similar inhibitory effects on ENTs.
2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: A saccharin derivative with a similar piperazine structure.
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide is unique due to its specific combination of the fluorophenyl group and the methoxybenzamide moiety, which imparts distinct pharmacological properties. Its selectivity towards ENT2 over ENT1 makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-9-5-2-6-16(19)20(25)22-10-11-23-12-14-24(15-13-23)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJQKQZBBXJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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